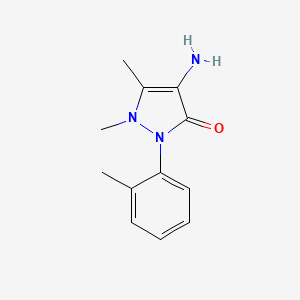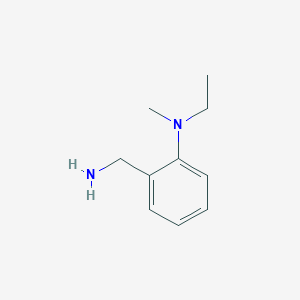![molecular formula C13H17IN6O B6144168 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231953-89-1](/img/structure/B6144168.png)
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, or 3MPI, is a heterocyclic compound that has a wide range of scientific applications. It has been studied extensively in the fields of organic chemistry, materials science, and biochemistry. 3MPI is a versatile compound, with a wide range of applications, from drug development to nanomaterials.
Applications De Recherche Scientifique
3MPI has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry. In drug development, 3MPI has been used to create novel compounds with potential therapeutic applications. In materials science, 3MPI has been used to create nanomaterials with unique properties. In biochemistry, 3MPI has been used to study the mechanism of action of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3MPI is not fully understood, but it is believed to act as a catalyst in some biochemical reactions. It has been shown to interact with various proteins and enzymes, and it has been suggested that it may bind to certain receptors in the body and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPI are not fully understood, but it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3MPI has been shown to inhibit the growth of certain bacteria and fungi. It has also been suggested that 3MPI may have an effect on the regulation of blood pressure and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3MPI in laboratory experiments is that it is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and it has been used in a variety of scientific research applications. However, there are some limitations to using 3MPI in laboratory experiments. It is not stable in the presence of light or air, and it is also not soluble in water.
Orientations Futures
There are a number of potential future directions for research involving 3MPI. These include further exploration of its mechanism of action and its potential therapeutic applications, as well as the development of more efficient synthesis methods and the use of 3MPI in the synthesis of novel materials. In addition, further research is needed to determine the biochemical and physiological effects of 3MPI and its potential toxicity. Finally, further research is needed to better understand the potential applications of 3MPI in drug development and nanomaterials.
Méthodes De Synthèse
3MPI can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method is microwave-assisted synthesis, which involves the reaction of a pyrimidine-2-ylpiperazine-1-carbonyl chloride with 3-methyl-1H-imidazol-3-ium iodide in the presence of a microwave. The reaction results in the formation of 3MPI in a single step.
Propriétés
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)

![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)


